molecular formula C20H21N3O3 B2713449 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide CAS No. 946382-29-2

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2713449
CAS RN: 946382-29-2
M. Wt: 351.406
InChI Key: LFPRWRIUUQRTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metformin and Autoimmunity

Metformin, a well-known drug for type 2 diabetes, has demonstrated novel pleiotropic actions beyond glucose regulation, including anti-inflammatory, antiproliferative, and antiaging effects. These properties suggest its potential in treating autoimmune diseases by modulating immune responses and may provide a basis for assessing similar compounds for immune-mediated diseases (Ursini et al., 2018).

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts have been critical in synthesizing pyrimidine derivatives, indicating the importance of chemical scaffolds like pyrimidines in medicinal and pharmaceutical industries. This review highlights the application of such catalysts in developing bioactive molecules, suggesting that similar approaches could be employed for synthesizing and studying compounds like the one (Parmar, Vala, & Patel, 2023).

Supramolecular Capsules from Calixpyrrole Scaffolds

Research on calixpyrrole derivatives, which share structural features with pyridopyrimidines, outlines their use in constructing molecular capsules. This work underscores the versatility of such compounds in designing new materials with potential biomedical applications (Ballester, 2011).

Pyrimidine Derivatives in Pharmacology

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. This review of pyrimidine-containing drugs and their structure-activity relationships highlights the scaffold's significance in drug discovery, suggesting a potential interest in exploring the therapeutic capabilities of similar compounds (JeelanBasha & Goudgaon, 2021).

Optoelectronic Materials from Quinazolines and Pyrimidines

The integration of quinazoline and pyrimidine rings into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. This research area might offer insights into the potential applications of "N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide" in developing new materials for electronic devices (Lipunova et al., 2018).

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-4-10-17-21-14(2)19(20(25)23(17)12-13)22-18(24)11-7-15-5-8-16(26-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRWRIUUQRTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CCC3=CC=C(C=C3)OC)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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